molecular formula C14H12O2S B1615349 2-(4-(Phenylthio)phenyl)acetic acid CAS No. 6317-61-9

2-(4-(Phenylthio)phenyl)acetic acid

Cat. No. B1615349
CAS RN: 6317-61-9
M. Wt: 244.31 g/mol
InChI Key: RRDQKVBSLWBCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Phenylthio)phenyl)acetic acid, also known as PTPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of phenylacetic acid and is widely used in various research studies to investigate its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis of Substituted Furanones

A key application of 2-(4-(Phenylthio)phenyl)acetic acid and its homologs is in the synthesis of various types of substituted α-phenylthio-γ-butyrolactones. These compounds are obtained through a combination of reactions, including the reaction with epoxides, the conjugate addition reaction with carbanion species, and the α-alkylation reaction. The subsequent oxidation of these α-phenylthiolactones to sulfoxides, followed by pyrolysis, provides substituted 2(5H)-furanones. This process demonstrates a general method for producing a variety of substituted furanones, highlighting the versatility of phenylthio acetic acid derivatives in synthetic organic chemistry (Iwai et al., 1977).

Electrochemical Reduction Studies

Another significant application is found in the electrochemical reduction of 2-(o-nitrophenylthio)-acetic acid derivatives. Studies have shown that the reduction of these compounds in an ammoniacal buffer is particularly effective for the electrosynthesis of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one. This research not only expands our understanding of the electrochemical behaviors of phenylhydroxylamines and azoxy compounds but also opens up new pathways for synthesizing valuable chemical entities (Sicker et al., 1995).

Antimicrobial and Anticancer Studies

Additionally, derivatives of 2-(4-(Phenylthio)phenyl)acetic acid have been explored for their potential biological activities. For instance, some derivatives have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These studies suggest that certain phenylthio acetic acid derivatives could have moderate antimicrobial activities, which could be of interest for the development of new antimicrobial agents (Sharshira & Hamada, 2012). In the realm of cancer research, complexes containing diclofenac (a derivative of phenylacetic acid) and phenanthroline have shown promising anticancer and antibacterial activities, indicating the potential therapeutic applications of these compounds (Shah et al., 2019).

properties

IUPAC Name

2-(4-phenylsulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDQKVBSLWBCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285869
Record name 2-(4-phenylsulfanylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Phenylthio)phenyl)acetic acid

CAS RN

6317-61-9
Record name NSC43068
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-phenylsulfanylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Phenylthio)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Phenylthio)phenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-(Phenylthio)phenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-(Phenylthio)phenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-(Phenylthio)phenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-(Phenylthio)phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.